Nervonic acid

Description

Definition and Classification as a Very-Long-Chain Monounsaturated Fatty Acid

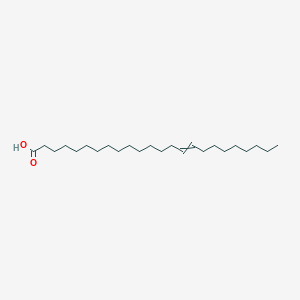

Nervonic acid, chemically known as (Z)-tetracos-15-enoic acid, is a monounsaturated fatty acid with a chain length of 24 carbon atoms. wikipedia.orgontosight.aijst.go.jpnih.gov Its classification places it within the group of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids containing 22 or more carbon atoms. wikipedia.orgatamanchemicals.comlipidmaps.orgresearchgate.netfoodb.ca Specifically, this compound possesses a single cis double bond located at the ninth carbon atom from the methyl end of the fatty acid chain, designating it as an omega-9 (ω-9) fatty acid. wikipedia.orgontosight.aiatamanchemicals.comtuscany-diet.net Its molecular formula is C24H46O2, with a molar mass of approximately 366.62 g/mol . wikipedia.orgjst.go.jpnih.gov this compound is also recognized by other names, including selacholeic acid and cis-15-tetracosenoic acid. ontosight.aiatamanchemicals.comtuscany-diet.nettargetmol.com It is biosynthetically derived from oleic acid (18:1 n-9) through a process of chain elongation, with erucic acid (22:1 n-9) serving as its immediate precursor. wikipedia.orgatamanchemicals.comlipidmaps.orgtuscany-diet.netmdpi.com

Historical Context of Discovery and Early Research Focus

This compound was first isolated from the brains of sharks over a century ago, leading to its alternative name, shark oil acid. wikipedia.orgtuscany-diet.netfrontiersin.org The molecular structure of this compound was elucidated shortly after its discovery. wikipedia.orgtuscany-diet.net Early research was spurred by observations that shark brains exhibited remarkable capabilities for self-repair following damage. wikipedia.orgfrontiersin.org This led to the hypothesis that this compound possessed properties that could promote the repair and regeneration of nerve fibers within damaged brain tissues, establishing an early focus on its therapeutic potential for neurological health. wikipedia.orgfrontiersin.org

Data Tables

Table 1: Sources of this compound

| Source Type | Specific Source | Approximate this compound Content |

| Plant Seeds | Lunaria species (e.g., Lunaria annua) | 20-25% wikipedia.orgatamanchemicals.comtuscany-diet.net |

| Xanthoceras sorbifolium Bunge seed oil | Up to 40.17% mdpi.com | |

| Malania oleifera | High content wikipedia.orgatamanchemicals.comanatekhealth.com | |

| Cardamine gracilis | Present wikipedia.orgatamanchemicals.comanatekhealth.com | |

| Heliophila longifola | Present wikipedia.orgatamanchemicals.comanatekhealth.com | |

| Tropaeolum speciosum | High content frontiersin.org | |

| Brassica oilseeds | 69–83% wikipedia.org | |

| Flaxseed | 64% wikipedia.org | |

| Acer truncatum Bunge seed oil | ~5.5% nih.gov | |

| Animal Sources | Shark brains/oil | Historically significant source wikipedia.orgtuscany-diet.netfrontiersin.orgmdpi.com |

| King salmon (Chinook) | 140 mg/100 g wikipedia.org | |

| Mammalian nerve tissues | Enriched jst.go.jpspandidos-publications.com | |

| Microorganisms | Molds (Neocallimastix frontalis) | Present wikipedia.orgatamanchemicals.comanatekhealth.com |

| Bacteria (Pseudomonas atlantica) | Present wikipedia.orgatamanchemicals.comanatekhealth.com | |

| Yeast (Saccharomyces cerevisiae) | Present wikipedia.orgatamanchemicals.comanatekhealth.com | |

| Marine diatom (Nitzschia cylindrus) | Present wikipedia.orgatamanchemicals.comanatekhealth.com |

Table 2: Key Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C24H46O2 | wikipedia.orgjst.go.jpnih.gov |

| Molar Mass | 366.62 g/mol | wikipedia.orgjst.go.jpnih.gov |

| IUPAC Name | (Z)-tetracos-15-enoic acid | wikipedia.orgontosight.aijst.go.jpnih.gov |

| Other Names | Selacholeic acid, cis-15-tetracosenoic acid, Shark oil acid | ontosight.aiatamanchemicals.comtargetmol.comfrontiersin.org |

| Classification | Very-Long-Chain Monounsaturated Fatty Acid (VLCFA), Omega-9 fatty acid | wikipedia.orgontosight.aiatamanchemicals.comtargetmol.com |

| Structure | 24 carbons, one cis double bond at the 15th carbon (n-9 position) | wikipedia.orgontosight.aijst.go.jpatamanchemicals.com |

| Melting Point | 42-43 °C | wikipedia.orgtuscany-diet.net |

| Appearance (pure) | Clear to yellowish crystalline powder, insoluble in water | tuscany-diet.net |

| Precursor | Erucic acid (22:1 n-9) | wikipedia.orgatamanchemicals.comlipidmaps.org |

| Elongation Product | Oleic acid (18:1 n-9) | wikipedia.orgatamanchemicals.comlipidmaps.org |

Compound Names Mentioned

this compound (NA)

(Z)-tetracos-15-enoic acid

Selacholeic acid

Shark oil acid

Cis-15-tetracosenoic acid

Oleic acid

Erucic acid

Lignoceric acid

Palmitic acid

Stearic acid

Gadoleic acid

Sphingolipids

Nervonyl sphingolipids

Malonyl-CoA

Acyl-CoA

3-ketoacyl-CoA synthase (KCS)

3-ketoacyl-CoA reductase (KCR)

3-hydroxacyl-CoA dehydratase (HCD)

Trans-2,3-enoyl-CoA reductase (ECR)

ELOVL2

ELOVL4

Peroxisome proliferator-activated receptor gamma coactivator 1 alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (RER)

Sirtuin 1 (SIRT1)

DNA polymerase beta

HIV-1 reverse transcriptase

Eicosanoids

Arachidonic acid (AA)

Docosahexaenoic acid (DHA)

Eicosapentaenoic acid (EPA)

Gamma-linolenic acid

Choline

Phosphoric acid

Myelin basic protein (MBP)

Myelin oligodendrocyte glycoprotein (B1211001) (MOG)

Proteolipid protein (PLP)

Tannins

Flavonoids

Chlorogenic acid

Triacylglycerols

Galactosylceramide

Sulfatide

Ganglioside G7

Ganglioside GM4

Properties

IUPAC Name |

tetracos-15-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHCXVQVJPWHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862068 | |

| Record name | Tetracos-15-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nervonic Acid Biosynthesis and Metabolic Pathways

Genetic Regulation of Nervonic Acid Biosynthesis

Transgenic Approaches for Biosynthetic Pathway Enhancement in this compound Yield

Given the limited natural sources and the inefficiencies of extraction, significant research has focused on enhancing this compound production through genetic and metabolic engineering in plants and microorganisms.

Genetic Engineering Strategies in Plants

Overexpression of KCS Genes

Introducing and overexpressing genes encoding KCS from high-NA-producing species into oilseed crops like Camelina sativa has proven effective. For example, the expression of the Lunaria annua KCS (LaKCS) gene in Camelina sativa led to the accumulation of this compound in seed oil, increasing its content from undetectable levels to 6-12%. plos.orgunl.eduresearchgate.net

Combinatorial Expression of FAE Enzymes

While KCS is rate-limiting, the roles of other FAE enzymes (KCR, HCD, ECR) in optimizing NA yield are also being investigated. Studies involving the co-expression of LaKCS with Arabidopsis thaliana KCR, HCD, or ECR genes in Camelina sativa showed that while KCS alone significantly increased NA content, co-expression with additional FAE enzymes did not lead to further substantial increases in mature seeds. However, some combinations showed enhanced accumulation during early seed development. plos.orgunl.edu

Metabolic Engineering in Microorganisms (e.g., Yeast)

Oleaginous yeasts, such as Yarrowia lipolytica, are attractive hosts for heterologous NA production due to their ability to accumulate high levels of lipids and their amenability to genetic manipulation.

Heterologous Expression of Elongases and Desaturases

The expression of heterologous genes encoding elongases, such as β-ketoacyl-CoA synthase (KCS) from Cardamine graeca (CgKCS), has enabled NA production in Y. lipolytica. nih.govbiorxiv.org Further enhancements have been achieved by modulating endogenous pathways, for instance, by expressing a C16:0-acyl-CoA preferred fatty acid elongase (gELOVL6) and a C18:0-acyl-CoA preferred fatty acid desaturase (MaOLE2). biorxiv.org Some studies also suggest that desaturases can convert lignoceric acid (C24:0) to this compound (C24:1), indicating that desaturation might be a rate-limiting step in some engineered systems. nih.gov

Role of Regulatory Genes and Auxiliary Carbon Sources

Modifying regulatory pathways, such as disrupting the SNF1 gene, has been shown to improve the ratio of this compound to lignoceric acid. biorxiv.org Furthermore, the supplementation of auxiliary carbon sources, like colleseed oil, can enhance NA productivity in engineered yeast strains. nih.gov

Structural and Functional Roles of Nervonic Acid in Neural Architecture

Incorporation into Sphingolipids and Myelin Sheath Lipids

Nervonic acid is a primary constituent of complex lipids that are fundamental to the structure of the nervous system, particularly the myelin sheath that insulates nerve fibers. numberanalytics.com It is synthesized in the body from oleic acid through a series of elongation steps. mdpi.comnih.gov

This compound is especially abundant in the white matter of the brain and in peripheral nervous tissues. atamanchemicals.comwikipedia.org It combines with sphingosine (B13886) via an amide bond to create nervonyl sphingolipids, which are integral to the myelin sheath of nerve fibers. frontiersin.orgmdpi.com These sphingolipids are a major class of lipids in the brain, and this compound accounts for approximately 40% of the total fatty acids within them, underscoring its quantitative importance in neural structure. atamanchemicals.comwikipedia.organatekhealth.com The enrichment of nervonyl sphingolipids in the myelin sheath highlights their specialized role in forming this crucial insulating layer. atamanchemicals.comorganic-herb.com

Sphingomyelin (B164518) is a specific type of sphingolipid that is highly concentrated in the myelin sheath. numberanalytics.comwikipedia.org It is composed of a phosphocholine (B91661) head group, a sphingosine molecule, and a fatty acid. wikipedia.org this compound is one of the principal fatty acids incorporated into sphingomyelin, particularly in the nervous system. atamanchemicals.comnih.gov Its long-chain structure is believed to contribute to the stability and fluidity of the myelin membrane, which is essential for its function as an electrical insulator. numberanalytics.com Research on human serum sphingomyelins has identified that the cis-monoenoic acids, which make up about 33% of the total fatty acids, consist of almost pure this compound. nih.gov

Table 1: Fatty Acid Composition in Brain Sphingolipids

This table provides an overview of the relative abundance of major fatty acids found in brain sphingolipids under normal conditions versus in the context of a demyelinating disease like Adrenoleukodystrophy (ALD).

| Fatty Acid | Normal Brain Sphingomyelin (%) | ALD Brain Sphingomyelin (%) |

| This compound (24:1) | ~40% anatekhealth.com | <30% anatekhealth.com |

| Stearic Acid (18:0) | ~19-2.5% anatekhealth.com | Increased anatekhealth.com |

| Lignoceric Acid (24:0) | Normal levels | Increased |

| Hexacosanoic Acid (26:0) | ~1% anatekhealth.com | ~3% anatekhealth.com |

Contribution to Myelinogenesis and Remyelination Processes

Myelinogenesis, the formation of the myelin sheath, is a critical process for nervous system development, and remyelination is the regenerative process to repair myelin lost in disease or injury. mdpi.com this compound is indispensable for both processes. tandfonline.comresearchgate.net It serves as a key building block for the synthesis of myelin lipids. organic-herb.comtandfonline.com

Studies have shown that in demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy (ALD), the biosynthesis of this compound is impaired, leading to its deficiency. atamanchemicals.comlipidmaps.org This deficiency is thought to contribute to the demyelination process rather than just being a consequence of it. anatekhealth.com The accumulation of very-long-chain saturated fatty acids in ALD may inhibit the synthesis of this compound, leading to defective myelin formation. anatekhealth.com Research indicates that providing this compound can support the maturation of oligodendrocytes (the myelin-producing cells in the central nervous system) and improve myelin synthesis, suggesting its potential role in promoting remyelination. mdpi.comunimi.it For instance, cultured human oligodendrocytes exposed to this compound showed an increased maturation rate and enhanced synthesis of sphingolipids. unimi.it

Regulation of Cellular Membrane Dynamics and Integrity in Neural Cells

The lipid composition of a cell membrane determines its physical properties, such as fluidity and integrity, which are vital for cellular function. This compound, as a component of sphingolipids in neural cell membranes, plays a significant role in regulating these dynamics. numberanalytics.comtandfonline.com The incorporation of this very-long-chain monounsaturated fatty acid into the membrane contributes to its stability and organization. numberanalytics.com

Proper membrane fluidity is crucial for neuronal signaling and synaptic plasticity—the ability of synapses to strengthen or weaken over time. numberanalytics.com By influencing the physical state of the neuronal membrane, this compound indirectly supports these fundamental processes. numberanalytics.com Furthermore, it is a fundamental component of the cell membranes of nerve fibers, where it helps maintain their structural integrity. nih.govresearchgate.net Free fatty acids are known to modulate the function of membrane-embedded ion channels, and while polyunsaturated fatty acids are strong inhibitors, very-long-chain fatty acids like this compound also exert a modulatory effect. ucl.ac.uk

Role in Neural Cell Differentiation and Axonal Development

This compound and its metabolic precursors are crucial for the development of the nervous system, including the differentiation of neural cells and the growth of axons. mdpi.comnih.gov Oleic acid, the precursor to this compound, is itself a major fatty acid component of myelin and a key factor in brain development, known to promote neural cell differentiation and axonal growth. nih.govresearchgate.net The subsequent elongation of oleic acid to form this compound is a vital step in producing the specialized lipids required for myelination. mdpi.com

Research suggests that this compound supplementation supports glial cell differentiation and the regeneration of myelin. nih.govresearchgate.net By being an essential material for myelination, it facilitates the proper development and maintenance of nerve cells. frontiersin.orgtandfonline.com Its presence is linked to the growth and maintenance of both brain and peripheral nervous tissues. researchgate.net Studies have also indicated that this compound can promote the repair and regeneration of nerve fibers in damaged tissues, partly by supporting the proliferation of Schwann cells (the myelinating cells of the peripheral nervous system) and the secretion of nerve growth factor. nih.gov

Molecular and Cellular Mechanisms of Nervonic Acid Activity

Modulation of Cellular Signaling Pathways by Nervonic Acid

This compound has been shown to influence several key intracellular signaling pathways that are fundamental to cell growth, differentiation, and survival. Its activity particularly impacts neurotrophic factor expression and pathways like Akt/mTOR and Wnt, which are crucial for cellular function. nih.govspandidos-publications.com

Neurotrophic factors are essential proteins that support the growth, survival, and differentiation of neurons. nih.govroyalsocietypublishing.org Research suggests that this compound can influence the expression of these critical molecules. Studies using a fish oil mixture rich in this compound substrates on an in vitro model of the blood-brain barrier demonstrated an increased synthesis of brain-derived neurotrophic factor (BDNF) and insulin-like growth factor-1 (IGF-1). mdpi.comresearchgate.net BDNF is vital for neuronal survival, neurogenesis, and synaptic plasticity, while IGF-1 is known to mediate the regulation of genes involved in BDNF-related neurogenesis and the growth of brain neuron units. nih.govroyalsocietypublishing.org Following nerve injury, the synthesis of neurotrophins like nerve growth factor (NGF) and BDNF is markedly increased to support regeneration, highlighting the importance of pathways that can boost their availability. nih.govunibo.it

The Akt/mTOR and Wnt signaling pathways are central regulators of cell proliferation, growth, and differentiation. Research has demonstrated that this compound can directly modulate these pathways. In studies on human mesenchymal stem cells, this compound treatment was shown to accelerate adipogenesis by activating the Akt/mTOR pathway while simultaneously inhibiting Wnt signaling. nih.govspandidos-publications.comnih.gov This was evidenced by the upregulated phosphorylation of both Akt and mTOR. spandidos-publications.comnih.gov

The inhibition of the Wnt pathway was indicated by the increased phosphorylation and subsequent degradation of β-catenin, a key component of the pathway. nih.gov Furthermore, in a mouse model of cognitive impairment, this compound intervention upregulated the expression of PI3K, AKT, and mTOR genes, suggesting that activation of this signaling cascade is a key mechanism for its neuroprotective effects. nih.gov

Table 1: Effects of this compound on Cellular Signaling Pathways

| Signaling Pathway | Key Molecule | Observed Effect of this compound | Cell/Model System | Reference |

|---|---|---|---|---|

| Akt/mTOR | Akt (phosphorylation) | Increased | Human Mesenchymal Stem Cells | spandidos-publications.comnih.gov |

| mTOR (phosphorylation) | Increased | Human Mesenchymal Stem Cells | spandidos-publications.comnih.gov | |

| Wnt | β-catenin (phosphorylation) | Increased (leading to degradation) | Human Mesenchymal Stem Cells | nih.gov |

| GSK3β | Increased | Human Mesenchymal Stem Cells | nih.gov | |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR (gene expression) | Upregulated | Mouse model of cognitive impairment | nih.gov |

Antioxidative Mechanisms of this compound in Neural Cells

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key factor in neuronal damage and neurodegenerative diseases. researchgate.net this compound exhibits significant neuroprotective properties through its potent antioxidative mechanisms. nih.govsciopen.com

In various cellular models, this compound has demonstrated a capacity to protect neural cells from oxidative damage. In a study using PC12 cells exposed to hydrogen peroxide (H₂O₂), a potent ROS generator, this compound pretreatment offered protection by inhibiting the excessive production of ROS. sciopen.com This protective effect was also observed in fibroblasts from patients with adrenomyeloneuropathy (AMN), where this compound treatment significantly reduced both mitochondria-derived and total cellular ROS. nih.govresearchgate.netresearchgate.net Further evidence shows that this compound can prevent oxidative stress-induced damage in PC12 and RSC96 nerve cells. nih.gov A key indicator of lipid peroxidation, malondialdehyde (MDA), was also found to be significantly reduced in the brain and liver of mice treated with this compound, confirming its in vivo antioxidant effects. nih.govsciopen.comjst.go.jp

This compound appears to bolster the cell's own defense systems against oxidative stress by enhancing the activity of endogenous antioxidant enzymes. sciopen.com Studies have consistently shown that this compound treatment increases the activity and/or expression of key enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.govimrpress.comjst.go.jp For instance, in H₂O₂-injured PC12 cells, this compound enhanced the activities of SOD and GSH-Px. sciopen.com Similarly, in animal models of Parkinson's disease and experimental autoimmune encephalomyelitis (EAE), this compound administration led to increased levels of SOD, GSH-Px, and CAT. imrpress.comjst.go.jp This upregulation of antioxidant enzymes is linked to the activation of the Nrf2/ARE signaling pathway, a critical endogenous antioxidant stress response pathway. sciopen.comjst.go.jp

Table 2: Antioxidative Effects of this compound in Research Models

| Parameter | Observed Effect of this compound | Model System | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Decreased | PC12 cells, AMN fibroblasts, EAE mouse model | nih.govsciopen.comjst.go.jp |

| Malondialdehyde (MDA) | Decreased | PC12 cells, Mouse liver and brain | nih.govsciopen.com |

| Superoxide Dismutase (SOD) | Increased activity/expression | PC12 cells, Mouse models (PD, EAE, cognitive impairment) | nih.govsciopen.comimrpress.comjst.go.jp |

| Glutathione Peroxidase (GSH-Px) | Increased activity/expression | PC12 cells, Mouse models (PD, cognitive impairment) | nih.govsciopen.comimrpress.com |

| Catalase (CAT) | Increased activity/expression | EAE mouse model, Mouse liver and brain | nih.govjst.go.jp |

| Nrf2/HO-1 Pathway | Upregulated/Activated | PC12 cells, EAE mouse model | sciopen.comjst.go.jp |

Anti-inflammatory and Immunomodulatory Properties of this compound

Chronic inflammation is a hallmark of many neurological disorders. This compound has demonstrated significant anti-inflammatory and immunomodulatory activities, often by targeting key inflammatory signaling pathways. nih.govfrontiersin.orggoogle.com The mitigation of oxidative stress by this compound can itself indirectly prevent downstream inflammatory events. nih.govresearchgate.net

Research shows that this compound can suppress the production of pro-inflammatory cytokines. In a mouse model of Alzheimer's disease, this compound decreased the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In a mouse model of colitis, this compound inhibited the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a central regulator of the inflammatory response. researchgate.netijstemcell.com This led to reduced levels of pro-inflammatory mediators. researchgate.net Similarly, in a model of radiation-induced lung injury, this compound was found to alleviate inflammation. frontiersin.org

In the context of autoimmune disease, studies on the EAE mouse model showed that this compound treatment decreased the levels of pro-inflammatory cytokines IFN-γ and TNF-α, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10. jst.go.jp Interestingly, one study on RAW264.7 macrophage cells found that this compound could promote the production of inflammatory mediators like nitric oxide (NO) and TNF-α by activating the TLR4/NF-κB pathway, suggesting its effects can be context-dependent and that it may possess immunomodulatory rather than purely immunosuppressive properties. researchgate.net However, the bulk of evidence from disease models points towards a predominantly anti-inflammatory role. nih.govjst.go.jpfrontiersin.orgresearchgate.net

Table 3: Anti-inflammatory and Immunomodulatory Effects of this compound

| Molecule/Pathway | Observed Effect of this compound | Model System | Reference |

|---|---|---|---|

| TNF-α | Decreased | Mouse models (Alzheimer's, EAE), Liver inflammation model | nih.govjst.go.jpfrontiersin.org |

| IL-1β | Decreased | Mouse model (Alzheimer's) | nih.gov |

| IL-6 | Decreased | Mouse model (Alzheimer's) | nih.gov |

| IFN-γ | Decreased | EAE mouse model | jst.go.jp |

| IL-4, IL-10 (Anti-inflammatory) | Increased | EAE mouse model | jst.go.jp |

| NF-κB Pathway | Inhibited | Mouse models (Colitis, Liver inflammation) | frontiersin.orgresearchgate.net |

| TLR4 | Decreased expression | Colitis mouse model | researchgate.net |

Regulation of Inflammatory Mediator Expression in Nervous System Contexts

This compound has demonstrated the ability to modulate the expression of inflammatory mediators within the nervous system, thereby reducing neuroinflammation. Research indicates that NA can regulate the expression of various cytokines, which are key signaling molecules in the inflammatory response. jst.go.jp

In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with this compound led to a decrease in the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). jst.go.jp Conversely, the treatment increased the levels of anti-inflammatory cytokines, including interleukin-4 (IL-4) and interleukin-10 (IL-10). jst.go.jp This shift from a pro-inflammatory to an anti-inflammatory cytokine profile suggests that this compound can temper the inflammatory cascade that contributes to demyelination and nerve damage in diseases like multiple sclerosis. jst.go.jp

Furthermore, studies on a mouse model of Parkinson's disease revealed that this compound injection significantly inhibited the expression of genes involved in neuroinflammation. rsc.orgnih.gov This anti-inflammatory effect is crucial as inflammation is considered a critical factor in the progression of Parkinson's disease. rsc.org The downregulation of pro-inflammatory pathways by this compound highlights its neuroprotective potential. rsc.orgnih.gov

The anti-inflammatory properties of this compound are also linked to its ability to counteract oxidative stress. jst.go.jp Inflammatory mediators can generate a large amount of reactive oxygen species (ROS), which cause damage to nerve cells and enhance inflammation. jst.go.jp this compound treatment has been shown to reduce ROS levels and increase the expression of antioxidant proteins, such as superoxide dismutase (SOD) and catalase (CAT), further mitigating the inflammatory environment in the nervous system. jst.go.jp

Impact on Glial Cell Phenotypes and Inflammatory Responses

Glial cells, including microglia and astrocytes, are central to the inflammatory processes in the central nervous system (CNS). This compound has been shown to influence the phenotype and inflammatory responses of these cells.

Microglia, the resident immune cells of the CNS, can adopt different activation states, ranging from a pro-inflammatory (M1) to an anti-inflammatory and repair-promoting (M2) phenotype. mdpi.com Studies suggest that this compound can promote a shift towards the anti-inflammatory M2 phenotype. mdpi.comnih.gov In a preclinical model of schizophrenia, this compound treatment was associated with the downregulation of reactive microglia and an increase in anti-inflammatory cytokine levels. researchgate.net

This compound is also a fundamental component of myelin, the protective sheath around nerve fibers produced by oligodendrocytes, another type of glial cell. nih.govtandfonline.com Research has shown that this compound can promote the maturation and survival of oligodendrocytes. bohrium.com In a model of chronic cerebral hypoperfusion, this compound mitigated the loss of oligodendrocytes and prevented their apoptosis. bohrium.com Furthermore, it has been demonstrated to protect primary cultured oligodendrocytes from cell death induced by oxygen-glucose deprivation. bohrium.com By supporting oligodendrocyte function, this compound contributes to myelin integrity and repair, which is crucial in demyelinating diseases. nih.govtandfonline.comnih.gov

The table below summarizes the effects of this compound on glial cells and inflammatory mediators based on experimental findings.

| Cell/Mediator | Effect of this compound | Observed Outcome | Experimental Model | Reference |

| Microglia | Promotes anti-inflammatory phenotype | Downregulation of reactive microglia markers | Preclinical schizophrenia model | researchgate.net |

| Oligodendrocytes | Promotes maturation and survival | Mitigated loss and apoptosis | Chronic cerebral hypoperfusion | bohrium.com |

| Pro-inflammatory Cytokines (IFN-γ, TNF-α) | Decreased expression | Reduction in neuroinflammation | Experimental autoimmune encephalomyelitis | jst.go.jp |

| Anti-inflammatory Cytokines (IL-4, IL-10) | Increased expression | Promotion of anti-inflammatory state | Experimental autoimmune encephalomyelitis | jst.go.jp |

| Reactive Oxygen Species (ROS) | Decreased levels | Reduction in oxidative stress | Experimental autoimmune encephalomyelitis | jst.go.jp |

| Antioxidant Proteins (SOD, CAT) | Increased levels | Enhancement of antioxidant defense | Experimental autoimmune encephalomyelitis | jst.go.jp |

Influence of this compound on Lipid Metabolism and Mobilization

This compound's influence extends to the broader landscape of lipid metabolism, which is intrinsically linked to its roles in cellular structure and signaling. As a very-long-chain fatty acid (VLCFA), this compound is a key component of sphingolipids, particularly sphingomyelin (B164518), which is abundant in the myelin sheath. tandfonline.comnih.govmdpi.com

The synthesis of this compound involves the elongation of oleic acid (C18:1 n-9). mdpi.com This process is catalyzed by a series of enzymes, and the availability of substrates can influence the production of this compound versus other fatty acids, such as those in the omega-6 pathway that can be pro-inflammatory. nih.gov Therefore, dietary intake of this compound or its precursors can directly impact the composition of lipids in the nervous system. nih.govresearchgate.net

Research has shown that this compound can influence the metabolism of other fatty acids. In a mouse model of Parkinson's disease, the neuroprotective mechanism of this compound was found to involve the regulation of arachidonic acid and oleic acid metabolism. rsc.orgnih.gov This suggests that this compound can modulate pathways of fatty acid metabolism that are critical during inflammatory responses. rsc.org

Furthermore, studies in models of diet-induced obesity have indicated that this compound can improve energy metabolism. spandidos-publications.com Treatment with this compound has been shown to elevate the expression of genes associated with lipid metabolism, such as those involved in adipogenesis and fatty acid transport. spandidos-publications.com While these studies were not conducted in a nervous system context, they highlight the systemic effects of this compound on lipid mobilization and metabolism, which could have indirect benefits for brain health. For instance, dysregulation of lipid metabolism is associated with an increased risk for certain neurological disorders.

The table below details the key enzymes and pathways influenced by this compound in lipid metabolism.

| Enzyme/Pathway | Role in Lipid Metabolism | Influence of this compound | Reference |

| Fatty Acid Elongases (e.g., ELOVL1) | Elongates oleic acid to produce this compound. | Substrate availability can be influenced by NA intake. | mdpi.com |

| Stearoyl-CoA Desaturase-1 (SCD1) | Key enzyme in the synthesis of monounsaturated fatty acids, including precursors to this compound. | SCD1 activity is crucial for generating substrates for NA synthesis. | nih.govmdpi.com |

| Arachidonic Acid Metabolism | A pathway that can produce pro-inflammatory eicosanoids. | This compound can modulate this pathway, suggesting an anti-inflammatory effect. | rsc.orgnih.gov |

| Sphingolipid Metabolism | This compound is a critical component of sphingomyelin. | NA supplementation can directly impact the composition and function of sphingolipids. | tandfonline.comnih.govmdpi.com |

Analytical Methodologies for Nervonic Acid Research

Chromatographic Techniques for Nervonic Acid Separation and Quantification

Chromatography is a cornerstone of this compound analysis, enabling its separation from complex mixtures of other fatty acids and lipids. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the most powerful and widely used approaches.

Gas chromatography-mass spectrometry (GC-MS) is a robust and extensively utilized technique for the quantitative analysis of this compound in biological samples, including serum, plasma, cerebrospinal fluid, and tissues. nih.govnih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required to convert this compound into a more volatile form, most commonly a fatty acid methyl ester (FAME). jfda-online.com This is often achieved through transesterification with reagents like methanolic potassium hydroxide. europa.eu

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other FAMEs based on their boiling points and interactions with a capillary column. A commonly used stationary phase for fatty acid analysis is a non-polar or mid-polar column, such as one coated with 5%-phenyl-95%-dimethylpolysiloxane. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion of the this compound derivative, its fragmentation, and the detection of a specific daughter ion. This reduces chemical noise and improves the limit of detection, which is particularly important when analyzing samples with low concentrations of this compound.

A study on the fatty acid composition of Mortierella alpina utilized GC-MS to determine the relative content of various fatty acids, including this compound. lipidmaps.org Another study quantified this compound in cerebrospinal fluid using gas chromatography time-of-flight mass spectrometry (GC-TOFMS), a high-resolution mass spectrometry technique. nih.gov

Table 1: Example of GC-MS Parameters for this compound (as FAME) Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 6890N or similar |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 60°C, ramp to 215°C at 15°C/min, then to 250°C at 10°C/min, and finally to 280°C at 5°C/min with a 2-minute hold |

| Mass Spectrometer | Quadrupole or Time-of-Flight |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

This table presents a generalized set of parameters; specific conditions may vary depending on the instrument and application.

On-line coupled liquid chromatography-gas chromatography (LC-GC) offers a powerful and automated approach for the analysis of this compound in complex matrices like food. researchgate.net This technique utilizes a liquid chromatography step for sample clean-up and fractionation prior to GC analysis. For instance, a gel permeation column can be used to isolate fatty acid methyl esters from a meat matrix, followed by a silica (B1680970) gel pre-column to separate cis/trans isomers of this compound from cholesterol and other polar compounds. researchgate.net The fraction containing this compound is then automatically transferred to the GC for separation and detection, often by flame ionization detection (FID) for quantification and MS for identification. researchgate.net The benefits of this on-line coupling include high separation efficiency, reduced sample handling, and automation. researchgate.net

For ultra-sensitive quantification of this compound, isotope-dilution gas chromatography-negative chemical ionization-mass spectrometry (ID-GC-NCI-MS) is a state-of-the-art method. nih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound (e.g., containing deuterium). The fatty acids are then derivatized with an electrophilic reagent, such as pentafluorobenzyl bromide (PFBBr), to enhance their electron-capturing properties. nih.gov

During NCI-MS analysis, the derivatized fatty acids capture an electron to form a negative ion, which is then detected by the mass spectrometer. nih.gov This soft ionization technique results in minimal fragmentation and a strong molecular ion signal, leading to very low detection limits. nih.gov The ratio of the signal from the endogenous this compound to the isotope-labeled internal standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation and analysis. nih.gov

Table 2: Comparison of Advanced Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages | Common Derivatization |

| LC-GC | On-line coupling of LC for sample cleanup and GC for separation. | High efficiency, automation, reduced matrix effects. | Fatty Acid Methyl Esters (FAMEs) |

| ID-GC-NCI-MS | Use of a stable isotope internal standard and negative chemical ionization for highly sensitive detection. | Very high sensitivity and specificity, accurate quantification. | Pentafluorobenzyl (PFB) esters |

Advanced Spectroscopic and Structural Characterization Methods (e.g., FTIR, NMR) for this compound and its Derivatives

While chromatography is essential for separation and quantification, spectroscopic techniques are vital for the structural elucidation and characterization of this compound and its derivatives.

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. In the FTIR spectrum of this compound, characteristic peaks can be observed. For example, a strong peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid group. A broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. The C-H stretching vibrations of the long alkyl chain appear around 2920 and 2850 cm⁻¹. A peak at approximately 723 cm⁻¹ can be attributed to the cis-disubstituted olefinic C-H bending vibration of the double bond. mdpi.com

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are used to characterize this compound. In the ¹H NMR spectrum, the protons of the terminal methyl group typically appear as a triplet around 0.88 ppm. The methylene (B1212753) protons of the long aliphatic chain produce a broad signal around 1.25 ppm. The olefinic protons of the cis double bond resonate in the region of 5.3-5.4 ppm. The protons of the methylene groups adjacent to the double bond and the carboxylic acid group give distinct signals that can be assigned through two-dimensional NMR techniques like COSY and HSQC. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid appears at a downfield chemical shift, typically around 180 ppm. The carbons of the double bond are observed in the olefinic region (around 130 ppm). The numerous methylene carbons of the alkyl chain resonate in the upfield region of the spectrum. chemicalbook.com Advanced NMR techniques, such as HMBC, can be used to establish long-range correlations and confirm the complete structure of this compound and its derivatives. ethz.ch

Extraction and Purification Methodologies for Research-Grade this compound Samples

Obtaining high-purity this compound is essential for research purposes. This compound can be sourced from various natural materials, with plant-based sources like Acer truncatum and Xanthoceras sorbifolium seeds being prominent. mdpi.comguanjiebio.com The initial step is the extraction of the oil from the raw material, which can be achieved through methods such as mechanical pressing, solvent extraction (e.g., with petroleum ether in a Soxhlet apparatus), or supercritical CO₂ extraction. researchgate.netjst.go.jp

The crude oil contains a mixture of different fatty acids. Therefore, further purification steps are necessary to isolate this compound. Common methods for enriching this compound include:

Urea (B33335) Complexation: This technique separates saturated and unsaturated fatty acids. Urea forms crystalline inclusion complexes with saturated and less unsaturated fatty acids, while highly unsaturated fatty acids like this compound remain in the liquid phase. mdpi.com

Low-Temperature Solvent Crystallization: This method relies on the different solubilities and melting points of fatty acids at low temperatures. By dissolving the fatty acid mixture in a suitable solvent (e.g., acetone) and cooling it, saturated and some monounsaturated fatty acids with higher melting points will crystallize out, leaving this compound enriched in the solution. mdpi.com

A combination of these methods can significantly increase the purity of this compound. For instance, a study on the extraction of this compound from Xanthoceras sorbifolium Bunge seed oil reported that a combined treatment of urea complexation and low-temperature solvent crystallization increased the purity of this compound to 40.17%. mdpi.comnih.gov

Table 3: Purity of this compound After Different Purification Methods from Xanthoceras sorbifolium Seed Oil

| Purification Method | This compound Purity (%) |

| Urea Complexation | 14.07 |

| Low-Temperature Solvent Crystallization | 19.66 |

| Combined Urea Complexation and Low-Temperature Solvent Crystallization | 40.17 ± 0.91 |

Data sourced from a study on the extraction of this compound from Xanthoceras sorbifolium Bunge seed oil. mdpi.comnih.gov

Proteomic and Metabolomic Approaches for Systemic Analysis of this compound Perturbations

Proteomics and metabolomics are powerful "omics" technologies that provide a systemic view of the biological effects of this compound. These approaches allow for the simultaneous analysis of a large number of proteins and metabolites, respectively, offering insights into the molecular mechanisms underlying the physiological responses to this compound.

A proteomic study investigating the therapeutic effects of this compound on cerebral ischemia-reperfusion injury in rats utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the differential protein expression in whole blood. nih.gov The study identified several key proteins that were regulated by this compound intervention, including ENO1, STAT3, NME2, VCL, and CCT3. nih.gov Gene Ontology (GO) analysis revealed that these proteins are primarily involved in processes such as oxidative stress response and calcium-dependent adhesion. nih.gov This suggests that the protective effects of this compound in this context may be mediated through the modulation of these pathways.

Metabolomic approaches have also been employed to understand the systemic effects of this compound. A study using a lipidomics approach investigated the cognitive improvement effects of Acer truncatum Bunge seed oil, which is rich in this compound. nih.gov This research identified significant alterations in the profiles of sphingolipids in the serum and glycerophospholipids in the brain of rats administered the oil. nih.gov Furthermore, a study combining 16S rRNA sequencing and fecal metabolomics revealed that dietary supplementation with this compound can ameliorate cerebral ischemia-reperfusion injury by modulating the gut microbiota composition and altering the metabolic profile, particularly pathways related to unsaturated fatty acid metabolism. nih.gov These findings highlight the broad and interconnected biological impacts of this compound.

Table 4: Key Protein Targets of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury

| Protein | Full Name | Potential Function |

| ENO1 | Alpha-enolase | Glycolysis, neurotrophic factor |

| STAT3 | Signal transducer and activator of transcription 3 | Cell signaling, immune response |

| NME2 | Nucleoside diphosphate (B83284) kinase B | Nucleotide metabolism, cell proliferation |

| VCL | Vinculin | Cell-cell and cell-matrix junctions |

| CCT3 | Chaperonin containing TCP1 subunit 3 | Protein folding |

Identified through proteomic analysis in a study on the therapeutic effects of this compound. nih.gov

Nervonic Acid in Neurodevelopment and Neurological Processes Pre Clinical Focus

Developmental Significance of Nervonic Acid in the Central Nervous System

This compound is intrinsically linked to the development and maturation of the central nervous system (CNS). Its incorporation into sphingolipids is vital for the formation and integrity of myelin sheaths, the protective layers that insulate nerve fibers and facilitate efficient signal transmission ingredients-lonier.comsemanticscholar.orgzhybiotech.comatamanchemicals.comwikipedia.orgrsc.orgfrontiersin.org. During critical periods of brain development, especially in infancy and early childhood, this compound levels in the brain increase substantially, correlating with periods of intense myelination ingredients-lonier.com. It is considered an essential nutrient for the growth, redevelopment, and maintenance of nerve cells, including those in the brain and optic nerves zhybiotech.comatamanchemicals.comwikipedia.orgrsc.org. Pre-clinical studies indicate that this compound can serve as a marker for neurodegeneration, while its supplementation has been shown to improve brain development semanticscholar.orgmdpi.com. The synthesis of this compound involves enzymatic pathways, starting with stearoyl-CoA desaturase (SCD) and FA elongase-1, which convert oleic acid into erucic acid and subsequently into this compound mdpi.com. Advances in biotechnology are enabling the production of high-NA oils through fermentation, presenting an opportunity to address nutritional gaps and potentially enhance neurodevelopmental outcomes, particularly in premature infants who may have incomplete in utero myelination frontiersin.org.

Mechanistic Studies in Animal Models of Neurological Perturbations

Pre-clinical research utilizing animal models has provided significant insights into the protective and restorative mechanisms of this compound in various neurological conditions.

Experimental Models of Demyelinating Disorders and this compound Intervention

This compound has demonstrated significant potential in models of demyelinating diseases, such as multiple sclerosis (MS) and X-linked adrenoleukodystrophy (X-ALD). In experimental autoimmune encephalomyelitis (EAE) mouse models, a common model for MS, this compound treatment effectively inhibited disease progression and reduced the severity of symptoms. This intervention was associated with a mitigation of inflammatory infiltration and demyelination in the spinal cord, alongside an increase in antioxidant proteins and anti-inflammatory cytokines jst.go.jp. This compound is understood to promote myelin synthesis by supporting the production of glycosphingolipids and sphingomyelin (B164518), thereby aiding in the regeneration of lost myelin sheaths jst.go.jp. Its presence in sphingomyelin is particularly relevant to MS pathology atamanchemicals.comjst.go.jp. This compound can traverse the blood-brain barrier, enabling direct action on nerve fibers to repair and regenerate damaged protective sheaths jst.go.jp. In models of chronic cerebral hypoperfusion, this compound has also shown efficacy in protecting oligodendrocytes, reducing demyelination, and preventing their apoptosis bohrium.com. Studies have noted that X-ALD, a genetic disorder characterized by demyelination, is associated with reduced levels of this compound in brain sphingolipids atamanchemicals.com.

Investigations in Animal Models of Neurodegeneration (e.g., Parkinson's Disease Models, Alzheimer's Disease Models)

Parkinson's Disease (PD) Models: this compound has shown promise in alleviating motor deficits and neurodegeneration in animal models of Parkinson's disease. In mice treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces Parkinsonian symptoms, this compound administration dose-dependently reduced behavioral deficits researchgate.netresearchgate.netnih.govnih.govcellmolbiol.org. Mechanistically, NA treatment led to an upregulation of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, and a downregulation of α-synuclein, a protein implicated in PD pathogenesis nih.govnih.govcellmolbiol.org. Furthermore, this compound demonstrated antioxidant properties by increasing the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866), while also repressing oxidative stress nih.govnih.govcellmolbiol.org. Studies also suggest that NA activates the MEK/ERK pathway, contributing to its neuroprotective effects in PD cellmolbiol.orgscialert.net. In cell models of PD, NA suppressed apoptosis and inflammatory damage by activating the Ras/MEK/ERK axis scialert.net.

Alzheimer's Disease (AD) Models: In mouse models designed to mimic aspects of Alzheimer's disease, such as those induced by combined D-galactose and AlCl3 administration, this compound has been shown to reduce cognitive and neurological disturbances nih.govnih.govresearchgate.net. NA treatment delayed the decline in locomotion and learning abilities, enhanced the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase), and reduced markers of oxidative stress like malondialdehyde nih.govnih.gov. It also demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β nih.govnih.gov. Furthermore, NA was found to upregulate genes involved in the PI3K signaling pathway (PI3K, AKT, mTOR), suggesting a potential mechanism for improving cognitive impairment nih.govnih.gov. Pre-clinical research indicates that NA supplementation may improve cognitive function and reduce amyloid-beta plaque accumulation in AD animal models, potentially by mitigating neuroinflammation ingredients-lonier.com.

Studies on Cognitive and Motor Function in Animal Models through this compound Modulation

This compound has been observed to enhance cognitive and motor functions in various animal models. In normal mice, oral supplementation with NA improved performance in learning and memory tests, such as the step-down passive avoidance test, by reducing mistakes and extending latency researchgate.net. In models of experimentally induced memory impairment, NA also improved performance on these cognitive tasks researchgate.net. Studies using chronic cerebral hypoperfusion models demonstrated that NA ameliorated cognitive function, as evidenced by improved performance in the novel object recognition and Morris water maze tests bohrium.com. In Parkinson's disease models, NA's positive impact on motor function was evident through improvements in motor coordination tests like the rotarod assay nih.gov.

Associations of this compound Levels with Neuropsychiatric Conditions in Pre-clinical Studies

Pre-clinical research has begun to explore the links between this compound levels and neuropsychiatric conditions. Studies have identified alterations in fatty acid metabolism, including changes in this compound levels, in animal models and human subjects with autism spectrum disorders (ASD), potentially relating to NA's role in myelination and neuroinflammation ingredients-lonier.com. Preliminary findings in animal models of ASD suggest that NA supplementation may improve social behavior and reduce repetitive behaviors ingredients-lonier.com. In preclinical models of schizophrenia, this compound has shown therapeutic potential by normalizing glial cell dysfunction, myelin markers, and inflammatory profiles researchgate.netnih.gov. One pilot study suggested that this compound levels in cerebrospinal fluid could serve as a candidate biomarker for depressive and manic symptoms nih.gov. Additionally, erythrocyte membrane levels of this compound were found to be elevated in individuals with schizophrenia and were associated with depression scores frontiersin.org.

Sources, Production, and Bioengineering of Nervonic Acid

Natural Occurrence of Nervonic Acid in Biological Organisms

This compound is found across the plant and animal kingdoms, as well as in various microorganisms. Its concentration, however, varies significantly between sources.

Plant-Based Sources and Their Biochemical Profiles

Seed oils from certain plants are a primary natural source of this compound, where it is typically stored in the form of triacylglycerols. researchgate.net While over 200 plant species are known to contain this compound, most have levels below 2% of the total fatty acids in their seeds. nih.gov

Several plant species, however, are notable for their high this compound content. Malania oleifera, a rare and endangered tree found in China, has the highest reported concentration, with this compound accounting for 55.7% to 67.0% of the total fatty acids in its seed oil. frontiersin.org Other significant plant sources include Cardamine graeca, Tropaeolum speciosum, and Lunaria annua (Honesty), which can have this compound levels of up to 63.0%, over 63.0%, and 14-24% respectively. frontiersin.orgresearchgate.net Acer truncatum (Purpleblow Maple) is another recognized source, with its seed oil containing approximately 5.52% to 5.8% this compound. researchgate.netresearchgate.net

The industrial use of these natural plant sources is often limited by factors such as long growth cycles, restricted geographical distribution, and variable seed yields. frontiersin.org For instance, Lunaria annua is a biennial plant with low oil content and seeds that are prone to shattering. frontiersin.org

Interactive Table: this compound Content in Various Plant Seeds

| Plant Species | This compound Content (% of total fatty acids) | Oil Content (%) | Key Biochemical Notes |

| Malania oleifera | 55.7 - 67.0% frontiersin.orgresearchgate.net | 58.0 - 63.0% frontiersin.org | Also contains oleic acid and erucic acid. nih.gov |

| Tropaeolum speciosum | ≥63.0% frontiersin.org | High | - |

| Cardamine graeca | ≥63.0% frontiersin.org | ~13% frontiersin.org | - |

| Lunaria annua | 14 - 24% researchgate.net | Low frontiersin.org | Also a source for erucic acid. nih.gov |

| Acer truncatum | 5.52 - 5.8% researchgate.netresearchgate.net | 48% researchgate.net | Oil also rich in linoleic and oleic acid. researchgate.net |

| Xanthoceras sorbifolium | ~2.2% researchgate.net | 55 - 65% researchgate.net | High in unsaturated fatty acids. researchgate.net |

| Pennycress | ~3% researchgate.net | 27 - 39% researchgate.net | - |

Microorganism and Algae-Based Sources of this compound

In addition to plants, certain microorganisms and microalgae are natural producers of this compound. nih.gov These sources are gaining attention due to their potential for large-scale, controlled fermentation, which is not dependent on climate or season. researchgate.net

One notable microalga is Mychonastes afer HSO-3-1, which can accumulate lipids up to 54% of its dry weight, with this compound comprising over 6% of the neutral lipids. cas.cn Some fungi and oleaginous yeasts have also been identified as this compound producers. zhybiotech.comwjpmr.com For example, the fungus Mortierella capitata incorporates this compound into its triacylglycerols. frontiersin.org The cultivation of these microorganisms offers a promising and sustainable alternative to traditional extraction from plants or animals. acs.org

Animal Tissue Distribution and Endogenous Production

This compound is particularly abundant in the white matter of animal brains and in peripheral nervous tissue. atamanchemicals.comwikipedia.org It is a major component of sphingolipids, such as sphingomyelin (B164518), which form the myelin sheath that insulates nerve fibers. atamanchemicals.comlipidmaps.org In human brain sphingolipids, this compound can account for approximately 40% of the total fatty acids. atamanchemicals.com

Endogenous production of this compound in animals occurs through the elongation of oleic acid (18:1 Δ9), with erucic acid (22:1 Δ9) being its immediate precursor. atamanchemicals.comwikipedia.org This biosynthetic pathway is crucial for the development and maintenance of the nervous system. atamanchemicals.com this compound is also found in human milk, where it is considered a conditionally essential nutrient for infants. google.com

Biotechnological Production Strategies for this compound

The limitations of natural sources have spurred the development of biotechnological methods to produce this compound more efficiently and sustainably. acs.orgnih.gov Genetic engineering of both microorganisms and oil crops are at the forefront of this research.

Heterologous Biosynthesis in Microorganisms (e.g., Yarrowia lipolytica)

Oleaginous yeasts, such as Yarrowia lipolytica, are attractive platforms for the microbial production of this compound. acs.orgnih.gov These yeasts can be genetically engineered to produce this valuable fatty acid de novo. researchgate.net

A key strategy involves introducing and expressing heterologous genes that encode for enzymes in the fatty acid elongation (FAE) pathway. biorxiv.org Specifically, the introduction of a β-ketoacyl-CoA synthase (KCS) gene, which is a rate-limiting enzyme in this compound biosynthesis, has been shown to enable its production in Y. lipolytica. researchgate.netbiorxiv.org For instance, expressing a KCS gene from Cardamine graeca initiated this compound synthesis in this yeast. biorxiv.org

Further metabolic engineering strategies have been employed to enhance production, including:

Modulating endogenous pathways : Expressing specific fatty acid elongases and desaturases can increase the precursor pool and channel it towards this compound synthesis. biorxiv.org

Iterative gene expression : Increasing the copy number of key genes, such as KCS, has dramatically improved this compound titers. biorxiv.org

Fusion proteins and pathway enhancement : Expressing fusion proteins of key enzymes and enhancing the synthesis of triacylglycerols (the storage form of fatty acids) have further boosted production. biorxiv.org

Fermentation optimization : Optimizing culture conditions and using auxiliary carbon sources have also led to significant increases in yield. researchgate.netnih.gov

Through these systematic metabolic engineering approaches, researchers have achieved high-level production of this compound in Y. lipolytica, with titers reaching up to 17.3 g/L in pilot-scale fermentations. biorxiv.orgresearchgate.net

Future Research Directions and Translational Perspectives for Nervonic Acid

Elucidation of Comprehensive Bioavailability and Transport Mechanisms Beyond the Blood-Brain Barrier

A fundamental challenge in harnessing the therapeutic potential of nervonic acid lies in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, especially in peripheral tissues. This compound in its free fatty acid (FFA) form is known to have limited digestibility and absorption due to its long-chain structure and hydrophobicity mdpi.com. Future research must focus on comprehensively mapping its pharmacokinetic behavior, identifying specific transport proteins, cellular uptake mechanisms, and metabolic pathways involved in its systemic journey nih.govnih.gov. Developing and evaluating novel delivery systems, such as structured phospholipids (B1166683) or microencapsulation techniques, is crucial for enhancing NA's bioavailability and efficacy for a wider range of applications beyond the CNS mdpi.comnih.gov.

Table 8.1.1: In Vitro Digestibility of this compound Preparations

| Preparation Type | Digestibility (%) | Reference |

|---|---|---|

| Microcapsule-Free Dry | 79.54 | mdpi.com |

| Conventional Emulsion | 72.1 | mdpi.com |

Note: SPL refers to Structured Phospholipid.

Advanced Studies on Blood-Brain Barrier Permeability of this compound and Associated Regulatory Factors

The capacity of this compound to effectively traverse the blood-brain barrier (BBB) is paramount for its therapeutic impact on neurological disorders. However, current findings regarding its BBB permeability are varied, necessitating further investigation nih.govnih.gov. Future research should prioritize definitive studies to elucidate the precise mechanisms governing NA's passage across the BBB. This includes identifying specific transporters or passive diffusion routes, as well as understanding how BBB integrity and associated regulatory factors influence its penetration nih.govfrontiersin.org. Investigating the molecular interactions between NA and BBB components, such as endothelial cells and astrocytes, could pave the way for strategies to optimize its brain delivery.

Development of Novel Biotechnological Platforms for Sustainable this compound Production

Current methods for this compound production, primarily relying on extraction from natural sources, are often associated with high costs, limited resource availability, extended production cycles, and environmental concerns researchgate.netjst.go.jpfrontiersin.orgacs.org. Future scientific efforts should be directed towards developing sustainable, scalable, and cost-effective biotechnological production platforms. This includes advancing metabolic engineering techniques for oleaginous microbes, such as yeast, to achieve high-content NA production through fermentation researchgate.netjst.go.jpacs.org. Genetic engineering of oilseed crops to enhance NA biosynthesis also represents a promising avenue for sustainable sourcing frontiersin.orgnih.gov. Furthermore, exploring cell-free systems and retrobiosynthesis methodologies could significantly optimize production efficiency and yield jst.go.jp.

Exploration of Uncharted Mechanistic Roles of this compound in Diverse Biological Processes

Beyond its well-established roles in the nervous system, emerging research suggests that this compound may exert significant biological effects in other physiological contexts. Future studies are critically needed to explore these less-understood areas. For instance, preliminary findings indicate a potential role for NA in adipose tissue regeneration by promoting adipogenesis and angiogenesis spandidos-publications.comnih.gov. Additionally, research is beginning to investigate NA's involvement in specific cancer metabolism pathways, hinting at potential anti-cancer therapeutic applications biorxiv.orgresearchgate.netfrontiersin.org. Comprehensive investigations into NA's mechanistic roles in areas such as immune regulation, metabolic disorders, and other disease pathologies are essential for fully realizing its therapeutic potential.

Q & A

Q. How can researchers optimize the de novo biosynthesis of nervonic acid in microbial systems like Yarrowia lipolytica?

Methodological approaches include:

- Heterologous gene expression : Introduce elongases and desaturases from diverse organisms (e.g., plants, fungi) to enhance this compound synthesis pathways .

- Metabolic engineering : Overexpress genes involved in lipid metabolism (e.g., acetyl-CoA carboxylase, fatty acid synthases) to increase precursor availability .

- Fermentation optimization : Test auxiliary carbon sources (e.g., colleseed oil) to improve yield; batch-fed fermentation strategies can balance growth and production phases .

Q. What analytical methods are suitable for quantifying this compound in clinical or biological samples?

- Liquid chromatography–time-of-flight mass spectrometry (LC-TOFMS) : Useful for broad metabolomic profiling but may lack sensitivity for low-abundance this compound .

- Gas chromatography–TOFMS (GC-TOFMS) : Provides higher sensitivity and absolute quantification, critical for samples near detection limits (e.g., psychiatric disorder cohorts) .

- Derivatization : Methyl ester derivatives improve stability and chromatographic separation .

Q. What experimental models are used to study this compound’s therapeutic potential in adrenoleukodystrophy (ALD)?

- Patient-derived fibroblasts : Assess this compound’s ability to reduce very long-chain fatty acid (VLCFA) accumulation via dose-response assays .

- Comparative studies : Evaluate efficacy against erucic acid (a component of Lorenzo’s oil) using ATP production assays to measure metabolic rescue .

Advanced Research Questions

Q. How can metabolic engineering address conflicting metabolic demands during this compound production in microbial hosts?

- Compartmentalization : Localize enzymes to specific organelles (e.g., peroxisomes) to avoid intermediate toxicity .

- Dynamic regulation : Use inducible promoters to decouple growth phase (biomass accumulation) from production phase .

- Co-factor balancing : Optimize NADPH/NADH ratios through co-expression of transhydrogenases or alternative carbon metabolism pathways .

Q. How should researchers design clinical studies to investigate this compound’s role in psychiatric disorders like major depressive disorder (MDD)?

- Cohort stratification : Control for confounders (age, sex, medication) using ANCOVA .

- Longitudinal sampling : Track this compound levels pre- and post-treatment to assess causality .

- Multi-platform validation : Combine LC-MS with GC-MS to mitigate false positives from detection-limit artifacts .

Q. What experimental controls are critical in enzymology studies testing this compound’s inhibition of HIV-1 reverse transcriptase (RT)?

- Positive controls : Include known RT inhibitors (e.g., nevirapine) to validate assay conditions .

- Solvent controls : Test DMSO at ≤2% final concentration to rule out solvent interference .

- Blinded replicates : Perform assays in duplicate/triplicate with randomized plate layouts to reduce bias .

Q. How can researchers improve the purity of this compound extracted from natural sources?

Q. How should contradictory findings (e.g., elevated this compound in MDD vs. neuroprotective roles) be reconciled?

Q. What in vivo models are appropriate for studying this compound’s effects on neurodegenerative diseases?

- Transgenic mice : Use models of Alzheimer’s (e.g., APP/PS1) or Parkinson’s (α-synuclein overexpression) to evaluate cognitive and motor outcomes via Morris water maze or rotarod tests .

- Dietary intervention studies : Administer this compound-enriched diets and quantify brain lipidomics via MALDI-TOF imaging .

Q. How can coupling separation techniques overcome challenges in this compound purification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.